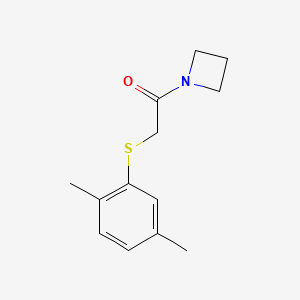
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone, also known as ADSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ADSE belongs to the class of sulfanyl ketones and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions in research.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone also inhibits the activity of the enzyme HDAC, which is involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have anti-inflammatory and anti-oxidant properties. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to inhibit the activity of enzymes involved in glucose metabolism, suggesting a potential role in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone. One area of interest is the development of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone as a therapeutic agent for cancer and other diseases. Another area of interest is the study of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone's mechanism of action and how it interacts with other enzymes and proteins in the body. Additionally, research could focus on the potential side effects of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone and how to mitigate them in therapeutic applications.
Méthodes De Synthèse
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl chloride with azetidine in the presence of a base, followed by the addition of ethanone. The resulting compound is then purified through column chromatography to obtain pure 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-5-11(2)12(8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMTZDFKRZJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
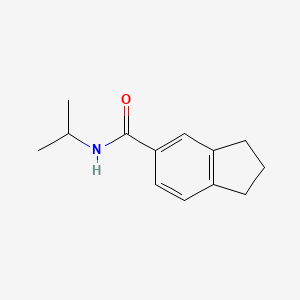
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
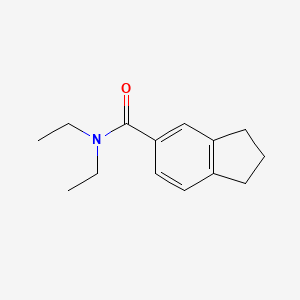
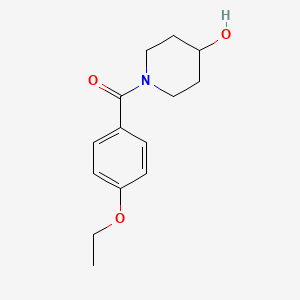
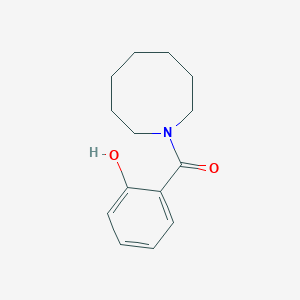
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

